(1R)-(+)-2,10-Camphorsultam
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Overview
Description
(1R)-(+)-2,10-Camphorsultam: is a chiral auxiliary derived from camphor, widely used in asymmetric synthesis. Its unique structure, featuring a bicyclic framework with a sulfonamide group, makes it an excellent tool for inducing chirality in various chemical reactions. The compound is known for its high enantioselectivity and stability, making it a valuable asset in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(+)-2,10-Camphorsultam typically involves the reaction of camphor with sulfamide under acidic conditions. The process begins with the oxidation of camphor to camphorquinone, followed by the reaction with sulfamide to form the sulfonamide derivative. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the formation of the sulfonamide group.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (1R)-(+)-2,10-Camphorsultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, (1R)-(+)-2,10-Camphorsultam is extensively used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including natural products and enzyme inhibitors. Its ability to induce chirality is valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Medicine: In medicine, this compound is used in the synthesis of chiral intermediates for the production of various pharmaceuticals. Its high enantioselectivity ensures the production of drugs with the desired therapeutic effects and minimal side effects.
Industry: Industrially, the compound is used in the production of fine chemicals and specialty materials. Its role in asymmetric synthesis makes it a key component in the manufacturing of high-value products.
Mechanism of Action
The mechanism of action of (1R)-(+)-2,10-Camphorsultam involves its ability to induce chirality in chemical reactions. The sulfonamide group interacts with the reactants, creating a chiral environment that favors the formation of one enantiomer over the other. This is achieved through the formation of diastereomeric transition states, which have different stabilities and lead to the preferential formation of one enantiomer.
Comparison with Similar Compounds
(1S)-(-)-2,10-Camphorsultam: The enantiomer of (1R)-(+)-2,10-Camphorsultam, used in similar applications but with opposite chiral induction.
(1R)-(+)-Camphor: A precursor to this compound, used in various synthetic applications.
(1R,2S)-(+)-10,2-Camphorsultam: Another chiral auxiliary with a similar structure but different stereochemistry.
Uniqueness: this compound is unique due to its high enantioselectivity and stability. Its ability to induce chirality in a wide range of reactions makes it a versatile tool in asymmetric synthesis. Compared to its enantiomer, this compound often provides better yields and selectivities in certain reactions, making it the preferred choice in many applications.
Properties
CAS No. |
108488-77-7 |
---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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